molecular formula C10H10N2O3S2 B14222681 N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide CAS No. 573983-09-2

N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide

Cat. No.: B14222681
CAS No.: 573983-09-2
M. Wt: 270.3 g/mol
InChI Key: IAGKWVPABIVYNJ-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a carboxamide group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide typically involves the reaction of 2-methyl-1,3-benzothiazole-5-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: Research has indicated its potential in developing therapeutic agents for diseases such as Alzheimer’s and cancer.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    N-(Methanesulfonyl)-phosphoramidate derivatives: These compounds share the methanesulfonyl group and have similar reactivity.

    Benzothiazole derivatives: Compounds with the benzothiazole ring structure but different substituents.

Uniqueness: N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

573983-09-2

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

2-methyl-N-methylsulfonyl-1,3-benzothiazole-5-carboxamide

InChI

InChI=1S/C10H10N2O3S2/c1-6-11-8-5-7(3-4-9(8)16-6)10(13)12-17(2,14)15/h3-5H,1-2H3,(H,12,13)

InChI Key

IAGKWVPABIVYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)NS(=O)(=O)C

Origin of Product

United States

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